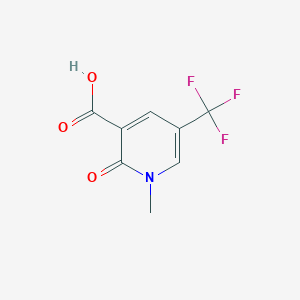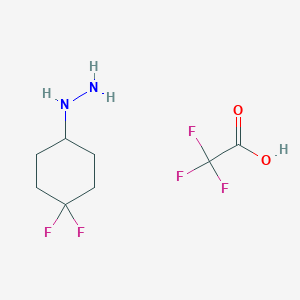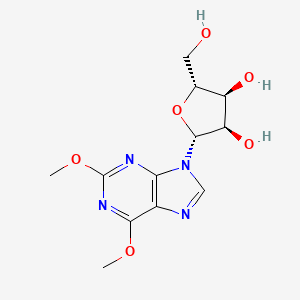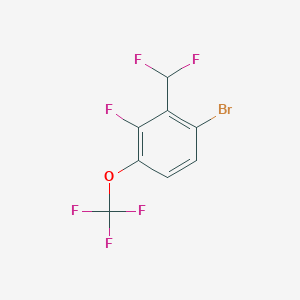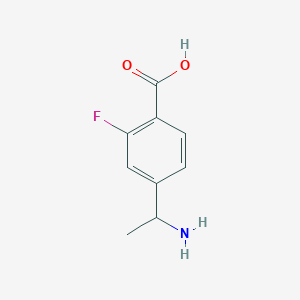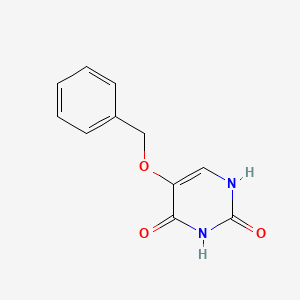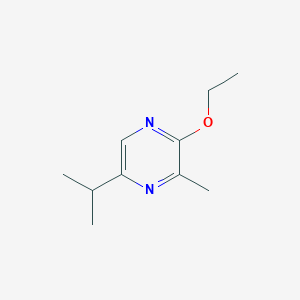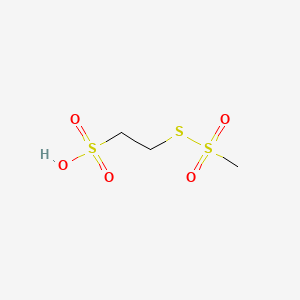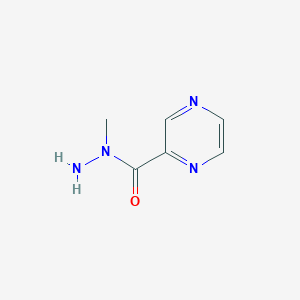
4-Chloro-2-ethyl-5-(methylamino)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethyl-5-(methylamino)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-(methylamino)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine and ethylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction and optimizing the conditions.
化学反応の分析
Types of Reactions
4-Chloro-2-ethyl-5-(methylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an amine.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals or other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-2-ethyl-5-(methylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
4-Chloro-2-ethylpyridazin-3(2H)-one: Lacks the methylamino group, which may affect its biological activity.
2-Ethyl-5-(methylamino)pyridazin-3(2H)-one: Lacks the chloro group, which may influence its reactivity and interactions.
Uniqueness
4-Chloro-2-ethyl-5-(methylamino)pyridazin-3(2H)-one is unique due to the presence of both chloro and methylamino groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets.
特性
分子式 |
C7H10ClN3O |
|---|---|
分子量 |
187.63 g/mol |
IUPAC名 |
4-chloro-2-ethyl-5-(methylamino)pyridazin-3-one |
InChI |
InChI=1S/C7H10ClN3O/c1-3-11-7(12)6(8)5(9-2)4-10-11/h4,9H,3H2,1-2H3 |
InChIキー |
XLWUOVSCCIEGKP-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C(C=N1)NC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


